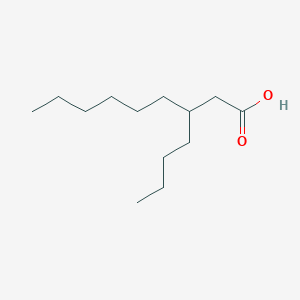

3-Butylnonanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

651043-17-3 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

3-butylnonanoic acid |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-10-12(9-6-4-2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |

InChI Key |

SBOFSIAVDBUXHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Branched Chain Carboxylic Acids

Chemoselective and Stereoselective Synthesis of Branched-Chain Carboxylic Acids

The controlled synthesis of branched-chain carboxylic acids requires sophisticated strategies that can selectively introduce alkyl groups at specific positions along the carbon chain.

The introduction of an alkyl branch onto a carboxylic acid backbone can be achieved through several strategic approaches. A fundamental method involves the alkylation of ester enolates. This process requires the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) to form a nucleophilic enolate, which can then react with an alkyl halide. To achieve branching at a position other than C-2, the starting material must already contain the carboxylic acid group at the desired location relative to the point of alkylation.

Another powerful strategy involves the conjugate addition of organometallic reagents to α,β-unsaturated carboxylic acid derivatives. For instance, the addition of an organocuprate reagent (a Gilman reagent) to an α,β-unsaturated ester can introduce an alkyl group at the β-position (the C-3 position). Subsequent hydrolysis of the ester yields the 3-alkyl-substituted carboxylic acid.

More advanced methods include directed C–H activation, where a directing group guides a metal catalyst to a specific C-H bond on the alkyl chain, allowing for its functionalization. nih.gov This approach offers the potential to introduce branches at positions that are traditionally difficult to access. For example, a carboxylic acid derivative can be used to direct the activation of a Cβ–H bond, enabling the introduction of a new carbon-carbon bond at that site. nih.gov

Radical additions to unsaturated fatty compounds also provide a pathway to alkyl-branched acids. researchgate.netresearchgate.net For example, the addition of alkyl radicals can be performed on ω-unsaturated fatty compounds to introduce branching at various positions along the chain. researchgate.net

Catalysis is central to the efficient and selective synthesis of branched fatty acids. Zeolite catalysts, particularly those with large pores like ferrierite, are effective for the isomerization of linear unsaturated fatty acids into branched-chain variants. researchgate.net The proposed mechanism involves the formation of three- and four-membered ring carbocation intermediates within the zeolite pores, leading to methyl and ethyl branching without changing the total number of carbon atoms in the molecule. researchgate.net

Transition metal catalysis offers a versatile toolkit for constructing branched architectures. Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for forming C(sp³)–C(sp³) bonds. For instance, a nickel catalyst can facilitate the coupling of alkyl halides with alkylzinc reagents. nih.gov A particularly innovative approach involves the decarboxylative cross-coupling of redox-active esters, derived from carboxylic acids, with alkylzinc reagents, enabling the formation of a new C-C bond where the carboxyl group was once located. nih.gov This strategy has a broad scope and utilizes an inexpensive nickel catalyst. nih.gov Other transition metals like palladium and copper are also used in carboxylation reactions to introduce CO₂ into organic substrates, forming carboxylic acids. numberanalytics.com

Iron complexes have been developed for the stereocontrolled synthesis of derivatives from fatty acids. For example, an iron(II) complex, in conjunction with a nucleophilic halide, can catalyze the reaction of cis-epoxy fatty acids with CO₂ to selectively yield either cis- or trans-cyclic carbonates, demonstrating high stereoselectivity under mild conditions. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecular scaffolds. While not always directly yielding simple branched alkanoic acids, MCRs can construct highly functionalized cyclic or acyclic structures that serve as precursors. For example, the Bargellini reaction is a multicomponent reaction that can be used to synthesize substituted carboxylic acids. Consecutive Betti/Bargellini MCRs have been used to create novel oxazepine-based scaffolds from simple starting materials. chemicalpapers.com Similarly, Brønsted acids can catalyze MCRs to produce highly functionalized γ-lactam derivatives, which are cyclic structures containing a carboxylic acid derivative. mdpi.com The principles of MCRs can be adapted to design convergent syntheses of complex branched-chain fatty acid structures by carefully selecting starting materials that will assemble into the desired carbon framework.

Enzymatic and Biosynthetic Pathways of Branched-Chain Fatty Acids

Nature employs elegant and highly specific enzymatic machinery to synthesize branched-chain fatty acids (BCFAs). These pathways are distinct from the synthesis of straight-chain fatty acids and often rely on the catabolism of branched-chain amino acids (BCAAs). nih.govresearchgate.net

The de novo biosynthesis of BCFAs in many organisms, from bacteria to mammals, begins with the breakdown of the essential BCAAs: leucine (B10760876), isoleucine, and valine. nih.govresearchgate.net This catabolic process generates short, branched-chain acyl-CoA esters that serve as primers for fatty acid synthesis, in place of the usual acetyl-CoA starter unit. nih.govnih.gov

The key steps are:

Transamination: The BCAA is first deaminated by a branched-chain amino acid transferase (BCAT) to form a branched-chain α-keto acid. researchgate.net

Oxidative Decarboxylation: The α-keto acid is then decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to produce a branched-chain acyl-CoA. researchgate.net For example:

Valine yields isobutyryl-CoA.

Leucine yields isovaleryl-CoA.

Isoleucine yields 2-methylbutyryl-CoA.

Elongation: These branched acyl-CoA primers are then elongated by the fatty acid synthase (FAS) system, which adds two-carbon units from malonyl-CoA in successive cycles to build the final BCFAs. mdpi.com

This pathway leads to the formation of specific types of BCFAs. Iso-series BCFAs (with a methyl branch on the penultimate carbon) are derived from valine and leucine, while anteiso-series BCFAs (with a methyl branch on the antepenultimate carbon) are derived from isoleucine. mdpi.com

The synthesis of BCFAs in mammals is a prime example of enzyme promiscuity, where an enzyme catalyzes a reaction different from its primary physiological role. The key enzyme, Fatty Acid Synthase (FASN), predominantly synthesizes straight-chain fatty acids using acetyl-CoA as the starter unit. nih.govnih.govsemanticscholar.org However, FASN can accept non-canonical substrates. This promiscuity allows it to use the branched-chain acyl-CoAs derived from BCAA catabolism as primers for elongation. nih.govnih.govescholarship.org

Recent research has shown that adipose tissue is a significant site of de novo BCFAs synthesis in mammals. nih.govnih.govsemanticscholar.org In this process, BCAAs are catabolized in the mitochondria, and the resulting branched acyl-CoAs are exported to the cytosol, where FASN elongates them. nih.govnih.govsemanticscholar.org

FASN's promiscuity also extends to the extender units. While malonyl-CoA is the standard two-carbon donor, FASN can also incorporate methylmalonyl-CoA, which is derived from the catabolism of certain amino acids and odd-chain fatty acids. nih.govresearchgate.net The incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit introduces a methyl branch within the fatty acid chain. nih.gov However, the efficiency of this process is significantly lower than that of straight-chain synthesis. The ketoacyl synthase (KS) domain of FASN, which catalyzes the elongation reaction, shows a much lower turnover number for methylmalonyl-CoA compared to malonyl-CoA, indicating it is the rate-limiting step in mid-chain BCFAs production. nih.govresearchgate.net

Enzymatic Mechanisms in De Novo Branched-Chain Fatty Acid Biosynthesis

Role of Methylmalonyl-CoA and Ethylmalonyl-CoA in Branch Introduction

The biosynthesis of straight-chain fatty acids predominantly utilizes acetyl-CoA as a primer and malonyl-CoA as the extender unit for chain elongation, a process catalyzed by fatty acid synthase (FASN). nih.govnih.gov However, the introduction of branches into the fatty acid backbone is often a result of enzyme promiscuity, where alternative substrates are incorporated. nih.gov Specifically, FASN can utilize methylmalonyl-CoA or ethylmalonyl-CoA in place of malonyl-CoA during the elongation phase. nih.govnih.gov This substitution leads to the formation of fatty acids with methyl or ethyl branches, respectively, on the growing acyl chain. nih.gov

The cytosolic presence of methylmalonyl-CoA and ethylmalonyl-CoA can arise from the promiscuous activity of acetyl-CoA carboxylase (ACC), which typically carboxylates acetyl-CoA to form malonyl-CoA. nih.gov ACC can also act on propionyl-CoA and butyryl-CoA to generate methylmalonyl-CoA and ethylmalonyl-CoA, respectively. nih.gov The incorporation of a methylmalonyl-CoA molecule introduces a methyl group, while the incorporation of ethylmalonyl-CoA results in an ethyl-branched fatty acid. nih.gov The formation of ethyl-branched fatty acids is significantly rarer in mammals, suggesting that cellular mechanisms effectively limit their synthesis. nih.govnih.gov

While the incorporation of methyl- and ethylmalonyl-CoA is documented, the formation of a butyl-branched fatty acid like 3-Butylnonanoic acid would require the theoretical incorporation of a "butylmalonyl-CoA" as an extender unit. This specific precursor is not commonly described in canonical metabolic pathways, and its generation and utilization by FASN would represent a significant deviation from known substrate specificities. The position of the butyl group at the C-3 carbon of nonanoic acid implies its introduction during the first elongation cycle after the initial condensation of a primer with the branched extender unit.

Metabolic Flux through Branched-Chain α-Keto Acid Pathways

The primers required for initiating the synthesis of many branched-chain fatty acids (BCFAs) are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgnih.gov This process begins with the transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). mdpi.com Specifically, leucine is converted to α-ketoisocaproate (KIC), isoleucine to α-keto-β-methylvalerate (KMV), and valine to α-ketoisovalerate (KIV). physiology.orgmedlink.com These BCKAs then undergo oxidative decarboxylation to form short, branched-chain acyl-CoA esters that serve as primers for BCFA synthesis. wikipedia.org

The metabolism of BCAAs and BCKAs involves a complex interplay between different organs. physiology.orgnih.gov Studies in pigs have quantified the metabolic flux of these compounds, revealing distinct roles for various tissues in both postabsorptive (fasting) and postprandial (fed) states. physiology.org For instance, in the postprandial state, the hindquarter (representing muscle) is a major site of BCKA release, while the liver is the primary organ for BCKA uptake. physiology.orgnih.gov This inter-organ transport is crucial for maintaining BCAA homeostasis and providing the necessary precursors for processes like BCFA synthesis in specific tissues. mdpi.com

Table 1: Inter-organ Metabolic Flux of Branched-Chain Keto Acids (BCKAs) in a Pig Model (Postprandial State)

| Metabolite/Class | Portal Drained Viscera (PDV) | Liver | Hindquarter (HQ) | Kidney |

| Total BCKAs | KIC Release: 12.3 [7.0, 17.6] | Uptake: 200 nih.govresearchgate.net | Release: 46.2 [34.2, 58.2] | KIV Release: 10.0 [2.3, 17.8] |

Data are presented as total net fluxes in µmol/kg body weight/4h (mean [95% CI]). physiology.orgnih.gov A positive value indicates release, and a negative value (or "Uptake") indicates uptake.

Activity and Specificity of Branched-Chain α-Keto Acid Decarboxylase

The key rate-limiting step in the catabolism of BCAAs is the oxidative decarboxylation of BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex. mdpi.comyoutube.com This multi-enzyme complex is responsible for converting the BCKAs into their respective acyl-CoA derivatives, which can then be used as primers for BCFA synthesis or be further metabolized for energy. wikipedia.orgresearchgate.net The BCKAD complex itself is composed of three catalytic components: E1 (α-ketoacid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase). nih.gov

The activity of the BCKAD complex is tightly regulated and shows tissue-specific responses to metabolic states like acidosis. youtube.comaiche.org In bacteria, the specificity of the BCKAD enzyme is a critical determinant of the types of BCFAs produced. wikipedia.org For example, in Bacillus species, the enzyme's activity is significantly higher with branched-chain α-keto acid substrates compared to straight-chain ones. wikipedia.org Its specificity is highest for α-keto-β-methylvaleric acid (from isoleucine), followed by α-ketoisocaproate (from leucine), and then α-ketoisovalerate (from valine). wikipedia.org This hierarchy of substrate preference directly influences the relative abundance of the corresponding acyl-CoA primers, thereby shaping the profile of BCFAs synthesized by the organism. wikipedia.org

Table 2: Substrate Specificity of Branched-Chain α-Keto Acid Decarboxylase in Bacillus Species

| Substrate (derived from) | Relative Activity | Resulting Primer | BCFA Family |

| α-keto-β-methylvaleric acid (Isoleucine) | Highest | 2-methylbutyryl-CoA | Anteiso |

| α-ketoisocaproate (Leucine) | High | 3-methylbutyryl-CoA (Isovaleryl-CoA) | Iso (odd-carbon) |

| α-ketoisovalerate (Valine) | Moderate | 2-methylpropionyl-CoA (Isobutyryl-CoA) | Iso (even-carbon) |

Based on findings on BCKA decarboxylase specificity. wikipedia.org

Primer Utilization in Branched-Chain Fatty Acid Synthesizing Systems

The synthesis of BCFAs is initiated by a β-ketoacyl-ACP synthase III, commonly known as FabH. frontiersin.org The substrate specificity of FabH is a crucial factor that determines whether the resulting fatty acid will be straight-chain or branched. frontiersin.orgresearchgate.net In many Gram-positive bacteria, FabH preferentially uses branched-chain acyl-CoAs as primers, such as isobutyryl-CoA (from valine), 2-methylbutyryl-CoA (from isoleucine), and isovaleryl-CoA (from leucine). researchgate.netuni.lu

The utilization of these primers establishes the characteristic iso and anteiso branching patterns. khanacademy.org

Iso-fatty acids are formed when primers derived from valine (e.g., isobutyryl-CoA) or leucine (e.g., isovaleryl-CoA) are used, resulting in a methyl branch on the penultimate carbon (for odd-chain iso-FAs) or the antepenultimate carbon (for even-chain iso-FAs). nih.govresearchgate.net

Anteiso-fatty acids are synthesized using 2-methylbutyryl-CoA (from isoleucine) as the primer, which places a methyl branch on the antepenultimate carbon. khanacademy.org

The synthesis of this compound does not fit these common patterns. Its structure, a nine-carbon chain (nonanoic acid) with a butyl group at the third carbon, suggests a non-canonical biosynthetic origin. It would theoretically require either a specific, currently unidentified primer that leads to this structure after four elongation cycles with malonyl-CoA, or, more likely, the incorporation of a butyl-branched extender unit during the first elongation step.

Metabolite Repair Mechanisms Mitigating Branched-Chain Fatty Acid Formation

Biological systems possess metabolite repair mechanisms to prevent or correct the accumulation of non-canonical or potentially harmful metabolites. jackwestin.com In the context of BCFA synthesis, the formation of methyl- and ethyl-branched fatty acids can be limited by dedicated repair enzymes that eliminate the precursor molecules. nih.govnih.gov

Research has identified the cytosolic enzyme ECHDC1 (Enoyl-CoA Hydratase Domain Containing 1) as a key player in this process. nih.govnih.gov ECHDC1 functions as a (m)ethylmalonyl-CoA decarboxylase, effectively destroying methylmalonyl-CoA and ethylmalonyl-CoA. nih.gov These substrates arise from the promiscuous carboxylation of propionyl-CoA and butyryl-CoA by acetyl-CoA carboxylase. nih.govnih.gov By degrading these branched extender units, ECHDC1 performs a crucial metabolite repair function. nih.gov This action reduces the incorporation of methylmalonyl-CoA and largely prevents the incorporation of ethylmalonyl-CoA by FASN, thereby mitigating the synthesis of the corresponding BCFAs. nih.govnih.gov The formation of ethyl-branched fatty acids, for instance, is observed almost exclusively in cells where the ECHDC1 gene has been knocked out. nih.gov This highlights the efficiency of this repair system in maintaining the fidelity of fatty acid synthesis. nih.gov

Regulation of Biosynthetic Pathways in Biological Systems

The synthesis of fatty acids, including BCFAs, is a tightly regulated anabolic process to ensure that it occurs only when energy and building blocks are plentiful. researchgate.net Regulation occurs at several levels, primarily targeting key enzymes in the pathway. A central point of control in saturated straight-chain fatty acid synthesis is Acetyl-CoA Carboxylase (ACC), the enzyme that produces the malonyl-CoA extender units. wikipedia.org

ACC is subject to both allosteric and hormonal regulation. researchgate.net

Allosteric Regulation : Citrate acts as a potent allosteric activator of ACC. researchgate.net High levels of citrate, which indicate an abundance of acetyl-CoA and ATP, signal that conditions are favorable for fatty acid synthesis. researchgate.net

Hormonal Regulation : Hormones like insulin (B600854) can promote fatty acid synthesis, while glucagon (B607659) and epinephrine (B1671497) have inhibitory effects.

In the context of BCFA synthesis, regulation also extends to the pathways that supply the branched primers. For instance, the BCKAD complex, which produces the primers from BCKAs, is regulated by a phosphorylation/dephosphorylation cycle, with the dephosphorylated form being active. aiche.org The expression of enzymes involved in BCAA metabolism can also be regulated at the transcriptional level, thereby controlling the availability of primers for BCFA synthesis. frontiersin.org

Factors Influencing Branched-Chain Fatty Acid Synthesis Fluxes

The rate and final composition of BCFA synthesis are influenced by a variety of factors, from substrate availability to environmental conditions. wikipedia.orgfrontiersin.org These factors can alter the flux through the biosynthetic pathway and shift the ratios of different branched-chain products.

Key influencing factors include:

Primer Availability : The concentration and relative abundance of different branched-chain acyl-CoA primers, which are derived from BCAA catabolism, are primary determinants of the types of BCFAs produced. wikipedia.orgfrontiersin.org For example, the differential expression of genes involved in leucine and isoleucine biosynthesis can alter the intracellular concentrations of their respective primers, thereby changing the ratio of iso to anteiso fatty acids. frontiersin.org

Malonyl-CoA Concentration : The concentration of the extender unit, malonyl-CoA, can affect the final chain length of the fatty acids. wikipedia.org In some Bacillus species, an increase in malonyl-CoA concentration leads to a higher proportion of longer-chain fatty acids (e.g., C17) being produced, up to an optimal concentration. wikipedia.org

Temperature : Environmental temperature can also modulate the fatty acid profile. wikipedia.org Decreased temperatures have been shown to shift the distribution towards the production of C17 fatty acids in certain bacteria, likely as a mechanism to adjust membrane fluidity. wikipedia.orguni.lu

Enzyme Specificity : The inherent substrate specificity of the FabH enzyme plays a critical role. frontiersin.org Structural features of FabH, such as specific amino acid residues in the active site, determine its preference for certain branched-chain acyl-CoA primers over others.

Table 3: Factors Influencing the Products of Branched-Chain Fatty Acid Synthesis

| Factor | Effect | Reference(s) |

| Malonyl-CoA Concentration | Increased concentration can lead to a higher proportion of longer-chain (C17) fatty acids. | wikipedia.org |

| Temperature | Decreased temperature can shift the distribution towards C17 fatty acids in Bacillus species. | wikipedia.org |

| Gene Expression | Differential expression of leucine/isoleucine biosynthesis genes can alter the iso:anteiso ratio. | frontiersin.org |

| Enzyme (FabH) Structure | Specific residues in the active site determine primer selectivity and thus the branching pattern. | frontiersin.org |

Occurrence and Biological Distribution of Branched Chain Fatty Acids in Research Contexts

Microbial Biosynthesis and Ecological Roles of Branched Fatty Acids

In microbial ecosystems, BCFAs are significant components of membrane lipids and play crucial roles in adaptation and community interactions. Their synthesis is particularly prominent in certain bacterial phyla, where they contribute to the maintenance of cell membrane fluidity and integrity.

Lactic acid bacteria (LAB) are known producers of various metabolites, including short-chain fatty acids. While their primary fermentation products are lactic acid, acetate, and propionate, some species also synthesize BCFAs. The biosynthesis of BCFAs in these bacteria is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine.

The metabolic pathway begins with the transamination of BCAAs to their corresponding α-keto acids. These intermediates are then oxidatively decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). These primers initiate the fatty acid synthesis cycle, leading to the formation of iso- and anteiso-BFCAs. The type of BCAA precursor determines the final structure of the fatty acid; for instance, leucine is a precursor for iso-C15:0 and iso-C17:0, while isoleucine leads to the synthesis of anteiso-C15:0 and anteiso-C17:0 nih.gov.

The collective metabolism of microbial communities significantly shapes the BCFA profiles in various environments, from soil and sediments to the gastrointestinal tracts of animals asm.org. In prokaryotes, BCFAs are key regulators of cell membrane fluidity, a function analogous to that of unsaturated fatty acids in higher organisms nih.govfrontiersin.orgacs.org. The methyl branch disrupts the tight packing of acyl chains, thereby lowering the phase transition temperature and maintaining membrane function in diverse environmental conditions frontiersin.orgacs.org.

Mammalian Endogenous Synthesis and Incorporation into Lipid Structures

While dietary sources, particularly ruminant fats and dairy products, are a major contributor to the BCFA pool in mammals, there is compelling evidence for the endogenous synthesis of these fatty acids, particularly within adipose tissue.

Adipose tissue has been identified as a primary site for the de novo synthesis of monomethyl BCFAs (mmBCFAs) in mammals nih.gov. This process is linked to the catabolism of BCAAs. BCAA catabolic pathways are highly active in adipocytes, where they generate branched-chain acyl-CoA primers. These primers can then be utilized by the enzyme fatty acid synthase (FASN), which typically uses acetyl-CoA to produce straight-chain fatty acids. The promiscuity of FASN allows it to incorporate these branched primers, leading to the synthesis of mmBCFAs nih.gov.

The process begins in the mitochondria where BCAAs are catabolized. The resulting branched-chain acyl-CoAs are then exported to the cytosol, a step facilitated by the adipose-specific expression of carnitine acetyltransferase (CrAT), for subsequent elongation by FASN nih.gov. Research has shown that brown adipose tissue, in particular, exhibits high rates of BCAA catabolism and mmBCFA synthesis nih.gov.

Once synthesized, BCFAs are incorporated into various lipid structures within mammalian cells. A significant portion is esterified into triacylglycerols (TAGs), the primary form of energy storage in adipocytes nih.gov. This incorporation into TAGs means that BCFAs become part of the body's main lipid reservoir.

BCFAs are also integrated into the phospholipids that form cellular membranes nih.gov. As structural components of phospholipids, fatty acids are fundamental to membrane integrity and function nih.govaatbio.comnih.gov. The inclusion of BCFAs can modulate the biophysical properties of the membrane, such as fluidity and stability, similar to their role in microbial membranes nih.govkhanacademy.org. This affects the function of membrane-bound proteins and signaling pathways.

The endogenous levels of BCFAs are influenced by both dietary intake and genetic factors. High-fat diets have been shown to impact BCFA synthesis. For example, in the context of diet-induced obesity, hypoxia in adipose tissue can suppress BCAA catabolism, leading to a decrease in mmBCFA synthesis nih.gov. The availability of dietary BCAAs, primarily from protein, also directly influences the substrate pool for BCFA synthesis mdpi.commdpi.com.

Genetic factors play a crucial role in regulating the enzymes involved in BCFA metabolism. The expression and activity of genes encoding fatty acid elongases (ELOVL) determine the chain length of BCFAs. For instance, ELOVL6 is involved in the elongation of anteiso-15:0 to anteiso-17:0, while ELOVL3 acts on iso-18:0 nih.gov. Furthermore, transcription factors such as sterol regulatory element-binding protein 1 (SREBP1), which regulate the expression of lipogenic genes like FASN, can also influence the rate of BCFA synthesis nih.gov. Genetic variations in these key enzymes and regulatory proteins can therefore lead to individual differences in endogenous BCFA profiles.

Research Findings on Branched-Chain Fatty Acid Metabolism

The table below summarizes key research findings related to the biosynthesis and metabolic regulation of branched-chain fatty acids in microbial and mammalian systems.

| Organism/System | Key Process | Precursors | Key Enzymes/Genes | Primary Products | Modulating Factors | Reference |

| Lactic Acid Bacteria | Biosynthesis | Leucine, Isoleucine, Valine | BCAA aminotransferase, BCKA dehydrogenase | iso- and anteiso-BCFAs | Substrate availability | nih.gov |

| Microbial Communities | Membrane Fluidity Regulation | Various microbial metabolites | Fatty acid synthases | Diverse BCFA profiles | Environmental stress, community composition | nih.govfrontiersin.orgacs.org |

| Mammalian Adipose Tissue | De novo Synthesis | Branched-chain amino acids (BCAAs) | BCAT, BCKDH, CrAT, FASN | Monomethyl BCFAs (mmBCFAs) | Diet (high-fat), obesity, hypoxia | nih.gov |

| Mammalian Cells | Chain Elongation | anteiso-15:0, iso-18:0 | ELOVL6, ELOVL3 | anteiso-17:0, iso-20:0 | Substrate competition (n-SFA) | nih.gov |

| Human Adipocytes | Gene Expression Regulation | BCFAs | FASN, SREBP1, SCD1, ELOVLs | - | BCFA concentration (iso- vs. anteiso-) | nih.gov |

Advanced Analytical Methodologies for Branched Chain Fatty Acid Analysis in Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For BCFAs, both gas and liquid chromatography are indispensable tools.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. researchgate.netenv.go.jp For fatty acid analysis, a derivatization step is typically required to convert the non-volatile fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs). researchgate.netnih.gov This process not only improves chromatographic performance but also allows for more effective separation and identification. nih.gov

The process begins with the extraction of lipids from the sample, followed by hydrolysis to release the fatty acids. These fatty acids are then esterified, often using reagents like boron trifluoride in methanol. nih.gov The resulting FAMEs are injected into the gas chromatograph, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated FAMEs elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.comresearchgate.net

The mass spectrum provides crucial information for identifying the structure of the fatty acid, including its chain length and the position of any branches. For instance, the fragmentation patterns of branched-chain FAMEs are distinct from their straight-chain counterparts, allowing for their specific identification. researchgate.netnih.gov By comparing the retention times and mass spectra of the sample components to those of known standards, researchers can identify and quantify the different fatty acids present in the sample. asianpubs.org

Key Parameters in GC-MS Analysis of FAMEs:

| Parameter | Typical Conditions |

| Column | HP-FFAP ms (B15284909) (30 m × 0.25 mm i.d., 0.25 µm film thickness) asianpubs.org |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min asianpubs.org |

| Injector Temperature | 250 °C asianpubs.org |

| Oven Temperature Program | Initial hold at 45°C, then ramped to 230°C asianpubs.org |

| Mass Spectrometer | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

High-performance liquid chromatography (HPLC) is another vital technique for the analysis of fatty acids, offering advantages in separating non-volatile and thermally labile compounds without the need for derivatization. hplc.eu Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for fatty acid separation, where a non-polar stationary phase is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobicity of the molecules, with more non-polar compounds having longer retention times.

In the context of 3-Butylnonanoic acid and other BCFAs, HPLC is particularly useful for fractionation, which is the separation of a complex mixture into simpler fractions. This can be a crucial step prior to other analytical techniques. Furthermore, HPLC is an excellent method for assessing the purity of a synthesized or isolated compound. By analyzing a sample and observing a single, sharp peak at the expected retention time, researchers can have confidence in the sample's purity.

Recent advancements have led to the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with mass spectrometry (UHPLC-MS), which provide enhanced resolution and sensitivity for BCFA analysis. nih.gov These methods can distinguish between different isomers of BCFAs, which is often challenging with GC-MS alone. researchgate.netnih.gov

Comparison of Chromatographic Techniques for Fatty Acid Analysis:

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Derivatization | Usually required (e.g., to FAMEs) researchgate.net | Not always necessary hplc.eu |

| Volatility Requirement | High (for analytes) env.go.jp | Low to high hplc.eu |

| Separation Principle | Boiling point and polarity env.go.jp | Polarity and hydrophobicity researchgate.net |

| Isomer Separation | Can be challenging for some isomers gcms.cz | Can be highly effective, especially with specialized columns nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of the molecule. docbrown.inforesearchgate.net

In the ¹H NMR spectrum of a compound like this compound, the chemical shift (δ) of each proton signal indicates its electronic environment. docbrown.info The integration of the signal reveals the number of protons giving rise to that signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. docbrown.info For this compound, one would expect to see distinct signals for the protons on the butyl group, the nonanoic acid chain, and at the branching point.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each carbon signal is indicative of its hybridization and the electronegativity of the atoms attached to it. For this compound, the carbonyl carbon of the carboxylic acid group would appear at a significantly downfield chemical shift compared to the aliphatic carbons. docbrown.info

By analyzing the combination of ¹H and ¹³C NMR data, researchers can unambiguously assign the structure of this compound and distinguish it from its isomers.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

For a carboxylic acid like this compound, the IR spectrum will show several characteristic absorption bands. A very broad peak is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectroscopyonline.comcsbsju.edu A strong, sharp absorption band will appear around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. spectroscopyonline.comcsbsju.edu Additionally, a C-O stretching vibration can be observed in the fingerprint region, typically between 1320 and 1210 cm⁻¹. spectroscopyonline.com The presence of these key peaks provides strong evidence for the presence of the carboxylic acid functional group.

Characteristic IR Absorption Bands for a Carboxylic Acid:

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |

| O-H | Stretch | 3300-2500 | Very broad |

| C=O | Stretch | 1730-1700 | Strong, sharp |

| C-O | Stretch | 1320-1210 | Medium to strong |

| O-H | Bend | 960-900 | Broad |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Synthesis and Structure Function Relationship Investigations of Branched Fatty Acid Analogues and Derivatives

Chemical Modification Strategies for Generating Branched-Chain Carboxylic Acid Derivatives

The carboxyl group of 3-Butylnonanoic acid provides a reactive site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. These modifications are crucial for developing new materials and biologically active molecules.

Esterification and Amidation for Lipidation of Biomolecules

Lipidation, the covalent attachment of lipid moieties to biomolecules such as peptides and proteins, is a key strategy to enhance their therapeutic potential. This modification can improve stability, solubility, and cellular uptake. creative-peptides.com this compound can be conjugated to biomolecules through esterification or amidation reactions.

Esterification: The carboxyl group of this compound can react with a hydroxyl group on a biomolecule, such as the side chain of serine, threonine, or tyrosine residues in a peptide, to form an ester linkage. creative-peptides.com This reaction is typically catalyzed by an acid or coupling agents.

Amidation: A more stable amide bond can be formed by reacting the carboxyl group of this compound with an amino group on a biomolecule, such as the N-terminus of a peptide or the side chain of a lysine residue. creative-peptides.comiosrjournals.org This reaction often employs activating agents like carbodiimides to facilitate the formation of the amide linkage. creative-peptides.com

The conjugation of fatty acids, including branched variants, can prolong the half-life of therapeutic peptides by promoting binding to serum albumin and protecting against enzymatic degradation. nih.govresearchgate.netmolecularcloud.org

Formation of Complex Esters and Estolides for Material Science Applications

Branched-chain fatty acids like this compound are valuable building blocks in material science, particularly for the synthesis of biolubricants and polymers. Their branched structure disrupts the orderly packing of molecules, leading to materials with lower pour points and improved cold-temperature performance. nih.govstle.org

Complex Esters: These are formed by reacting this compound with various alcohols, including polyols. The resulting esters often exhibit superior lubricity and thermal stability compared to their straight-chain analogues.

Estolides: These are oligomeric esters formed when the carboxylic acid group of one fatty acid molecule links to a site of unsaturation or a hydroxyl group on another. semanticscholar.orgmdpi.com While this compound is saturated, it can be used as a "capping" acid in the synthesis of estolides derived from unsaturated or hydroxy fatty acids. stle.org The incorporation of branched capping acids can significantly enhance the resulting estolide's properties, such as viscosity and oxidative stability. nih.govstle.org The structure of an estolide allows for manipulation of its physical properties by altering the fatty acid feedstock and the degree of oligomerization. biosynthetic.com

| Fatty Acid Component | Key Structural Feature | Effect on Estolide Property | Reference |

|---|---|---|---|

| Oleic Acid (as base) | Monounsaturated | Provides site for estolide linkage | nih.gov |

| Branched-Chain Fatty Acid (e.g., as capping acid) | Asymmetric structure | Lowers pour point, improves cold flow | nih.gov |

| Short-Chain Fatty Acid (as capping acid) | Lower molecular weight | Reduces viscosity | stle.org |

| Long-Chain Saturated Fatty Acid | Linear, allows packing | Increases pour point and viscosity | nih.gov |

Conjugation with Peptidic and Triterpenoid Scaffolds

Beyond simple lipidation, this compound can be incorporated into more complex molecular architectures by conjugation with peptidic and triterpenoid scaffolds.

Peptidic Scaffolds: The conjugation of fatty acids to peptides can significantly enhance their biological activity. pepdd.com For antimicrobial peptides, lipidation can promote interaction with bacterial cell membranes, thereby increasing their potency. molecularcloud.org The synthesis can be directed to the N-terminus or to the side chain of specific amino acids like lysine. pepdd.com Various chemical methods, including direct conjugation, the use of coupling agents, and "click" chemistry, can be employed to create these conjugates. creative-peptides.commdpi.com

Triterpenoid Scaffolds: Triterpenoids are a class of natural products with diverse biological activities. The esterification of triterpenoids with fatty acids can modify their physicochemical properties and biological effects. Studies have shown the synthesis of triterpenoid-fatty acid esters where the carboxylic acid group of the fatty acid is linked to a hydroxyl group on the triterpenoid skeleton. nih.gov Such modifications can influence the cytotoxic and other therapeutic properties of the parent triterpenoid.

Structural Determinants of Molecular Interactions in Model Systems

The unique three-dimensional structure of this compound, defined by its chain length and the position and size of its butyl branch, plays a critical role in its interactions with other molecules, particularly biomolecules.

Influence of Branching and Chain Length on Ligand-Biomolecule Association

The structure of a fatty acid is a key determinant of its interaction with biological systems. Both chain length and branching pattern influence how a fatty acid binds to proteins and interacts with cell membranes.

Branching: The butyl group at the 3-position of this compound introduces steric hindrance and alters the molecule's hydrophobicity compared to its linear isomer, tridecanoic acid. This branching can affect binding affinity to proteins, such as serum albumin and fatty acid-binding proteins. nih.gov In some contexts, branching can either enhance or diminish biological activity. For instance, studies on other BCFAs have shown that the size of the branching group can adversely affect anticancer activity. nih.gov

| Structural Feature | Influence on Molecular Properties | Impact on Biological Interactions | Reference |

|---|---|---|---|

| Chain Length | Affects hydrophobicity and solubility | Modulates binding affinity and membrane interaction | nih.gov |

| Branching Position | Alters molecular shape and flexibility | Influences fit into protein binding pockets | nih.gov |

| Branching Group Size | Creates steric hindrance | Can negatively impact binding and activity | nih.gov |

| Unsaturation | Introduces kinks in the chain | Can restore or potentiate activity | nih.gov |

Investigation of Transport Mechanism Competition in Cellular Models

The entry of fatty acids into cells is a complex process that can involve both passive diffusion and protein-mediated transport. It is now widely recognized that protein-mediated mechanisms play a significant role, especially for long-chain fatty acids. mdpi.com Several families of fatty acid transport proteins have been identified, including CD36, fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPs). mdpi.com

A branched-chain fatty acid like this compound would be expected to compete with other fatty acids, both saturated and unsaturated, for these transport mechanisms. The specificity of these transport proteins for different fatty acid structures is an area of active investigation. The presence of a branch in the acyl chain could influence the recognition and binding of this compound by these transporters. For example, a metabolite of the branched-chain amino acid valine has been shown to activate endothelial fatty acid transport, suggesting a link between branched-chain metabolism and fatty acid uptake. nih.gov The peroxisomal enzyme AMACR, which is essential for the β-oxidation of branched-chain fatty acids, is also implicated in cellular lipid metabolism. mdpi.com Therefore, in a cellular model, this compound would likely compete with endogenous and other exogenous fatty acids for binding to transport proteins, uptake into the cell, and subsequent metabolic processing.

Modulation of Intracellular Processes in Disease Models

There is currently no published research detailing the effects of this compound on intracellular processes in disease models.

Effects on Protein Aggregation and Clearance Pathways in Cell Lines

No studies were found that investigated the impact of this compound on protein aggregation or the associated clearance pathways, such as autophagy and the ubiquitin-proteasome system, in any cell line. Consequently, no data tables on this topic can be provided.

Enzymatic Modulation and Substrate Specificity Studies in Isolated Systems

No research has been published that examines the modulatory effects of this compound on any enzyme, nor have there been any studies into its specificity as a substrate for any known enzymes. Therefore, no data tables concerning enzymatic modulation or substrate specificity are available.

Computational Chemistry and Molecular Modeling in Branched Fatty Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. northwestern.edu These methods allow for a detailed understanding of molecular structure, stability, and chemical reactivity from first principles.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.govbiointerfaceresearch.comlongdom.org It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Butylnonanoic acid. DFT calculations can elucidate various properties, including molecular geometries, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces, which are crucial for understanding and predicting chemical reactivity. researchgate.netsciopen.comresearchgate.netfrontiersin.org

In the context of this compound, DFT can be used to:

Determine Optimized Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Map Electrostatic Potential (ESP): ESP maps reveal the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group would be identified as a primary site for interaction.

Simulate Reaction Mechanisms: DFT is instrumental in studying the pathways of chemical reactions, identifying transition states and calculating activation energies. This can be applied to understand the biosynthesis or metabolism of branched-chain fatty acids. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measures the molecule's overall polarity |

Molecules with rotatable single bonds, such as the alkyl chain of this compound, can exist in multiple spatial arrangements known as conformations. bigchem.eu Computational methods are essential for exploring the conformational landscape to identify the most stable, low-energy conformers. numberanalytics.comchemrxiv.orgnih.gov Understanding the preferred conformations is critical as the three-dimensional shape of a fatty acid influences its physical properties and how it interacts with biological molecules like enzymes and receptors. researchgate.net

The process involves systematically rotating the single bonds in the molecule and calculating the potential energy of each resulting structure. This generates a potential energy surface, where the valleys correspond to stable conformers (local minima). The global minimum represents the most stable conformation. For this compound, the branching at the C3 position introduces steric constraints that significantly influence the accessible conformations of its hydrocarbon tail compared to a linear fatty acid.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 75.1 |

| Gauche (+) | +60° | 0.95 | 12.4 |

| Gauche (-) | -60° | 0.95 | 12.4 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of molecular systems over time. researchgate.netuci.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system behaves, from the internal motions of a single molecule to its interactions with its environment. nih.govnih.gov

MD simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and its protein receptor. nih.gov These simulations can provide atomic-level detail on the binding process, the stability of the ligand-receptor complex, and the pathways of dissociation. nih.gov By simulating the complex in a solvated environment, researchers can observe how the ligand finds its binding pocket, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the bound state, and the conformational changes that may occur in both the ligand and the receptor upon binding. qub.ac.ukresearchgate.net This information is crucial for understanding the molecular basis of biological recognition and for the rational design of new molecules.

Table 3: Typical Parameters for an MD Simulation of a Fatty Acid-Protein Complex

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment |

| System Size | ~50,000 - 100,000 atoms | Includes protein, ligand, water, and ions |

| Simulation Time | 100 ns - 1 µs | Allows for observation of significant conformational changes and binding events |

Branched-chain fatty acids are integral components of some bacterial cell membranes, where they play a key role in modulating membrane fluidity. nih.govacs.orgresearchgate.net MD simulations are exceptionally well-suited to model the complex and dynamic environment of a lipid bilayer. vanderbilt.eduresearchgate.net By inserting this compound (or a phospholipid containing it) into a simulated membrane patch, researchers can study its effects on various membrane properties.

These simulations can reveal how the branched structure of the fatty acid disrupts the ordered packing of straight-chain lipids, thereby increasing membrane fluidity. nih.govacs.org Key parameters that can be calculated from these simulations include the area per lipid, bilayer thickness, and the order parameters of the lipid tails, which quantify the degree of conformational order in the hydrocarbon chains. nih.gov Furthermore, simulations can model the transport of fatty acids across membranes and their distribution into different cellular compartments, providing insights into fatty acid trafficking and metabolism. researchgate.net

Molecular Docking and Binding Mode Predictions for Ligand-Target Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.commdpi.com It is a computationally efficient method often used as a first step before more intensive simulations like MD. The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.gov

For this compound, docking could be used to predict its binding mode within the active site of a fatty acid-binding protein (FABP) or a metabolic enzyme. nih.govresearchgate.net The results can identify key amino acid residues that interact with the ligand and suggest the type of interactions involved (e.g., hydrogen bonds with the carboxylate head group and hydrophobic interactions with the alkyl tail). nih.govresearchgate.net This information provides a static snapshot of the most likely binding pose, which can serve as an excellent starting point for more detailed MD simulations to study the dynamics and stability of the interaction. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Fatty Acid-Binding Protein

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -7.2 kcal/mol | Predicted strength of the binding interaction |

| Predicted Interacting Residues | Arg126, Tyr128, Phe57, Ala75 | Key amino acids in the binding site involved in stabilizing the ligand |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics represent a synergistic approach in modern computational chemistry, enabling the prediction of the biological activities and properties of chemical compounds based on their molecular structures. In the context of branched fatty acid research, these predictive models are invaluable for screening novel compounds like this compound, thereby streamlining the discovery pipeline and prioritizing experimental resources.

The cornerstone of any QSAR model is the generation and selection of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, a branched-chain fatty acid, a comprehensive array of descriptors is necessary to encapsulate its distinct structural and physicochemical attributes. These descriptors are generally classified as follows:

1D Descriptors: Derived directly from the molecular formula, these include fundamental properties like molecular weight, and counts of atoms and bonds.

2D Descriptors: Calculated from the 2D structural representation, these descriptors encompass topological indices (e.g., Balaban J index, Wiener index) that delineate molecular branching and connectivity, as well as descriptors that enumerate specific atom types and functional groups.

3D Descriptors: These are computed from the molecule's three-dimensional conformation and are pivotal for elucidating interactions with biological targets. They include parameters related to molecular shape and volume, such as the solvent-accessible surface area.

Physicochemical Descriptors: These quantify key properties like lipophilicity (logP), aqueous solubility (logS), and polarizability, which are critical for predicting a compound's pharmacokinetic profile.

The development of a predictive QSAR model for this compound would commence with the calculation of these descriptors using specialized computational software. Subsequently, a crucial descriptor selection phase employs statistical techniques to identify the most pertinent descriptors that correlate with a specific biological activity. This mitigates the risk of model overfitting and bolsters its predictive accuracy.

Validation of the chosen descriptors is a mandatory step to ensure the model's robustness and predictive power. This is typically accomplished through rigorous internal validation methods, such as leave-one-out cross-validation, and external validation against a dataset of compounds not used in the model's development.

The table below presents a set of illustrative molecular descriptors that would be calculated for this compound in a typical QSAR study.

Table 1: Illustrative Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Illustrative Value |

|---|---|---|

| 1D Descriptors | Molecular Weight | 214.35 g/mol |

| Atom Count | 40 | |

| Heavy Atom Count | 15 | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Rotatable Bond Count | 9 | |

| Balaban J Index | 2.78 | |

| 3D Descriptors | Molecular Volume | 235.1 ų |

| Solvent-Accessible Surface Area (SASA) | 460.5 Ų | |

| Principal Moments of Inertia (PMI) | 145.7, 865.2, 955.4 amu·Å² | |

| Physicochemical | logP (octanol-water partition coefficient) | 4.9 |

| logS (aqueous solubility) | -4.5 | |

| Molar Refractivity | 65.8 cm³/mol |

With a validated QSAR model in hand, researchers can predict the interaction profiles and biological activities of this compound. These predictions are founded on the statistical relationships established between the molecular descriptors and the biological activities of a training set of analogous branched fatty acids.

The predicted interaction profile can span a multitude of biological endpoints, including:

Receptor Modulation: Forecasting the binding affinity for various cellular receptors, such as peroxisome proliferator-activated receptors (PPARs), which are well-known targets for fatty acids.

Enzymatic Activity: Predicting the potential to inhibit or activate key enzymes in metabolic or inflammatory pathways.

Antimicrobial Effects: Estimating the efficacy against various microbial species.

Cellular Effects: Predicting outcomes such as cytotoxicity, which can allude to potential therapeutic applications or toxicity concerns.

Cheminformatics techniques, including similarity searching and pharmacophore modeling, further augment these predictions. By comparing the structural features of this compound with large databases of compounds with known biological activities, potential molecular targets and mechanisms of action can be inferred.

For example, a QSAR model developed for a series of branched fatty acids with known antibacterial activity might utilize descriptors related to lipophilicity and molecular shape to predict the activity of this compound. The resulting predictive equation would take a form similar to:

Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

where c₀, c₁, c₂ are coefficients derived from the statistical analysis of the training data.

The subsequent table illustrates a hypothetical biological activity profile for this compound, as might be predicted by such a model. The probability of activity (Pa) and inactivity (Pi) are common outputs of predictive software, where a higher Pa value indicates a greater likelihood of the compound possessing the specified activity.

Table 2: Illustrative Predicted Biological Activity Profile for this compound

| Predicted Biological Activity | Predicted Pa (Probability of Activity) | Predicted Pi (Probability of Inactivity) | Key Correlated Descriptors |

|---|---|---|---|

| PPARα Agonist | 0.82 | 0.05 | logP, Molecular Volume |

| Anti-inflammatory | 0.71 | 0.10 | TPSA, Rotatable Bond Count |

| Antibacterial (Gram-positive) | 0.65 | 0.18 | SASA, logP |

| Antifungal | 0.53 | 0.27 | Balaban J Index, Molar Refractivity |

| Neuroprotective | 0.48 | 0.31 | PMI, TPSA |

It is imperative to underscore that these in silico predictions necessitate experimental verification. Nonetheless, they provide an invaluable strategic framework for guiding laboratory research, enabling a more focused and efficient investigation into the therapeutic potential of novel branched fatty acids like this compound.

Q & A

Q. How do experimental results for this compound’s metabolic stability vary across in vitro models, and how can contradictions be resolved?

- Methodological Answer : Compare hepatic microsomal assays (e.g., human vs. rodent) to assess interspecies variability. Use clustered data analysis (e.g., mixed-effects models) to account for nested observations in replicate experiments . Discrepancies in half-life (t½) may arise from differences in cytochrome P450 isoform activity; validate via isoform-specific inhibitors and siRNA knockdowns .

Q. What computational strategies predict this compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields parameterized for branched fatty acids (e.g., CHARMM36). Validate docking predictions with surface plasmon resonance (SPR) to measure binding kinetics. Cross-check results against PubChem’s computed stereochemical descriptors (e.g., InChI keys) .

Q. How can researchers design experiments to investigate this compound’s role in modulating inflammatory pathways?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) of treated macrophage cell lines to identify differentially expressed genes (e.g., COX-2, TNF-α). Pair with metabolomic profiling (LC-MS) to quantify prostaglandin derivatives. Address contradictory findings (e.g., pro- vs. anti-inflammatory effects) by stratifying data based on dosage and exposure duration, referencing IB guidelines for argumentative rigor .

Data Interpretation and Validation

Q. What statistical frameworks are appropriate for reconciling contradictory results in dose-response studies of this compound?

- Methodological Answer : Implement Bayesian hierarchical models to integrate heterogeneous datasets, weighting studies by sample size and methodological rigor. Use sensitivity analysis to identify outliers, as recommended in clustered data methodologies . For in vivo studies, apply Tukey’s HSD test to adjust for multiple comparisons .

Q. How can isotopic labeling (e.g., ¹³C or deuterium) refine mechanistic studies of this compound’s oxidation pathways?

- Methodological Answer : Synthesize 3-butylnonanoic-6,6,7,7-d₄ acid to track β-oxidation intermediates via mass spectrometry. Compare fragmentation patterns with computational predictions (e.g., mzCloud libraries). Use kinetic isotope effects (KIE) to identify rate-limiting steps in metabolic pathways .

Experimental Design Considerations

Q. What controls are essential when assessing this compound’s cytotoxicity in primary cell cultures?

- Methodological Answer : Include vehicle controls (e.g., DMSO solubility checks) and reference compounds (e.g., nonanoic acid) to isolate effects of the 3-butyl moiety. Use lactate dehydrogenase (LDH) assays to quantify membrane integrity, and normalize data to cell counts via trypan blue exclusion .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control (QC) protocols using orthogonal techniques:

- Purity : GC-MS with Nonanoic acid standard .

- Structural consistency : ¹³C NMR chemical shift comparisons against NIST reference data .

- Stability : Accelerated degradation studies (40°C/75% RH) monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.